molecular formula C22H26N2O4S2 B13988252 9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)- CAS No. 65271-74-1

9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)-

Cat. No.: B13988252
CAS No.: 65271-74-1
M. Wt: 446.6 g/mol
InChI Key: AMSSDFXLTLVWDA-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)- is a synthetic organic compound belonging to the anthracenedione family This compound is characterized by its unique structure, which includes two hydroxyethylthioethylamino groups attached to the anthracenedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)- typically involves multiple steps. The starting material, 9,10-anthracenedione, undergoes a series of reactions to introduce the hydroxyethylthioethylamino groups. Common reagents used in these reactions include ethylene glycol, thioethanol, and amines. The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the anthracenedione core to anthracene derivatives.

    Substitution: The hydroxyethylthioethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce anthracene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)- exerts its effects involves interaction with cellular components. In biological systems, it can alter cell cycle kinetics, particularly blocking cell cycle progression at the G2-M phases . This action is concentration-dependent and can lead to increased cellular RNA and changes in nucleolar size. The compound’s antineoplastic properties are attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to interact with cellular components and alter cell cycle progression sets it apart from other similar compounds.

Properties

CAS No.

65271-74-1

Molecular Formula

C22H26N2O4S2

Molecular Weight

446.6 g/mol

IUPAC Name

1,4-bis[2-(2-hydroxyethylsulfanyl)ethylamino]anthracene-9,10-dione

InChI

InChI=1S/C22H26N2O4S2/c25-9-13-29-11-7-23-17-5-6-18(24-8-12-30-14-10-26)20-19(17)21(27)15-3-1-2-4-16(15)22(20)28/h1-6,23-26H,7-14H2

InChI Key

AMSSDFXLTLVWDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCSCCO)NCCSCCO

Origin of Product

United States

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